BENGHE Foundational & Exploratory

Check Availability & Pricing

Discovery and history of phenothiazine
compounds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Phenothiazine-10-carbony!
Compound Name:
chloride

Cat. No.: B091198

The Phenothiazine Saga: From Synthetic Dyes
to Modern Medicine

An In-depth Technical Guide on the Discovery and History of Phenothiazine Compounds in
Medicinal Chemistry

Abstract

The journey of phenothiazine compounds from their origins as synthetic dyes to their
revolutionary role in psychopharmacology and beyond is a compelling narrative of serendipity,
keen observation, and systematic medicinal chemistry. This technical guide provides a
comprehensive overview of the discovery, history, and development of phenothiazine
derivatives. It delves into their synthesis, multifaceted mechanism of action, structure-activity
relationships, and the key experimental protocols that have been instrumental in their
evaluation. This document is intended for researchers, scientists, and drug development
professionals, offering a detailed exploration of this remarkable class of compounds that
forever changed the landscape of medicine.

A Historical Odyssey: The Birth of a Therapeutic
Revolution
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The story of phenothiazines begins not in a pharmacy, but in the vibrant world of 19th-century
dye chemistry. The parent compound, phenothiazine, was first synthesized in 1883 by August
Bernthsen.[1] A derivative, methylene blue, synthesized in 1876, was initially used as a textile
dye.[2] However, its therapeutic potential was first hinted at by the pioneering work of Paul
Ehrlich, who observed its antimalarial properties in the late 19th century.[1]

The transition of phenothiazines from dyes to drugs gained momentum in the 1940s with the
development of antihistamines. A team at Rhone-Poulenc in France, seeking new
antihistaminic agents, synthesized promethazine, a phenothiazine derivative with potent
sedative effects.[3][4] This sedative property caught the attention of French surgeon Henri
Laborit, who in 1949 used promethazine in a "lytic cocktail”" to reduce surgical shock and
induce a state of calm indifference in patients.[3]

This pivotal observation set the stage for the breakthrough discovery. In 1950, Paul
Charpentier, a chemist at Rhdne-Poulenc, synthesized a chlorinated derivative of promazine,
initially designated RP-4560 and later named chlorpromazine.[3] While it possessed
antihistaminic properties, it also exhibited a profound calming effect without inducing sleep, a
state Laborit termed "artificial hibernation."[1] Recognizing its potential in psychiatry, Laborit
encouraged his psychiatric colleagues to investigate its use. In 1952, Jean Delay and Pierre
Deniker administered chlorpromazine to a manic patient, with remarkable success in alleviating
psychotic symptoms.[1] This marked the dawn of the psychopharmacological era, transforming
the treatment of schizophrenia and other psychotic disorders.[3][5]

Following the success of chlorpromazine, a plethora of other phenothiazine antipsychotics
were developed and introduced between 1954 and 1975, including fluphenazine,
perphenazine, and thioridazine, each with varying potencies and side-effect profiles.[6]

Timeline of Key Phenothiazine Antipsychotic
Introductions
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Year of First Use/Approval (US) Phenothiazine Compound
1954 Chlorpromazine

1957 Perphenazine

1957 Triflupromazine

1959 Fluphenazine

1959 Thioridazine

The Core Mechanism of Action: Dopamine D2
Receptor Antagonism

The primary mechanism underlying the antipsychotic effects of phenothiazines is their ability to
act as antagonists at dopamine D2 receptors in the mesolimbic pathway of the brain.[7] This
blockade helps to alleviate the "positive" symptoms of schizophrenia, such as hallucinations
and delusions, which are associated with hyperactivity of the dopaminergic system.[7]

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G protein-coupled receptors (GPCRS) that couple to the Gi/o
family of G proteins. Upon activation by dopamine, the Gi protein inhibits the enzyme adenylyl
cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic
adenosine monophosphate (CAMP). This, in turn, reduces the activity of Protein Kinase A
(PKA). Phenothiazine derivatives, by blocking the D2 receptor, prevent this inhibitory cascade.
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Dopamine D2 Receptor Signaling Pathway and Phenothiazine Inhibition.

Beyond Dopamine: A Polypharmacological Profile

While D2 receptor antagonism is central to their antipsychotic action, phenothiazines are
known for their broad pharmacological profile, interacting with a variety of other receptors,
which contributes to both their therapeutic effects and side effects.[7] These include:

o Serotonin (5-HT) Receptors: Blockade of 5-HT2A receptors is a feature of many atypical
antipsychotics and may contribute to a lower incidence of extrapyramidal side effects.[8]

e Adrenergic Receptors: Antagonism of al-adrenergic receptors can lead to orthostatic
hypotension.[7]

e Muscarinic Acetylcholine Receptors: Blockade of M1 receptors is responsible for
anticholinergic side effects such as dry mouth, blurred vision, and constipation.[8]

» Histamine H1 Receptors: Antagonism at H1 receptors contributes to the sedative effects of
many phenothiazines.[8]

This polypharmacology also underpins their use in other clinical applications, such as
antiemetics (due to D2 blockade in the chemoreceptor trigger zone) and antihistamines.
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Structure-Activity Relationships (SAR)

The therapeutic efficacy and side-effect profile of phenothiazine derivatives are intricately
linked to their chemical structure. Key structural features that influence their activity include:

e The Tricyclic Phenothiazine Nucleus: This forms the core scaffold essential for activity.

o Substitution at Position C2: The nature of the substituent at the C2 position of the
phenothiazine ring is a major determinant of antipsychotic potency. Electron-withdrawing
groups, such as chlorine (-Cl) or trifluoromethyl (-CF3), significantly enhance activity.[9] The -
CF3 group generally confers greater potency than -ClI.

e The Side Chain at Position N10: A three-carbon chain between the nitrogen at position 10
and the terminal amino group is optimal for neuroleptic activity. The nature of the terminal
amino group also plays a crucial role, with piperazine derivatives generally exhibiting higher
potency than aliphatic amino derivatives.[9]

Quantitative SAR Data: Receptor Binding Affinities (Ki,
nM)

The following table summarizes the binding affinities (Ki values in nM) of representative
phenothiazine derivatives for various neurotransmitter receptors. A lower Ki value indicates a
higher binding affinity.
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Dopamine Serotonin Muscarinic al- Histamine
Compound .

D2 5-HT2A M1 Adrenergic H1
Chlorpromazi

1.4 13 1.9 1.8 0.5
ne
Fluphenazine 0.4 1.7 250 3.6 25
Perphenazine 0.3 1.1 15 1.6 1.3
Thioridazine 3.5 10 13 15 4.0
Triflupromazi

2.1 10 10 2.1 11
ne
Promazine 47 26 11 4.3 15

Note: Ki values are compiled from various sources and may show some variability between
studies.

Synthesis of Phenothiazine Derivatives

The synthesis of phenothiazine derivatives typically involves the formation of the tricyclic
phenothiazine core followed by the addition of the side chain at the N10 position.

Synthesis of Chlorpromazine

A common synthetic route to chlorpromazine involves the reaction of 3-chloro-N-
phenylbenzenamine with sulfur to form 2-chloro-10H-phenothiazine.[10] This intermediate is
then alkylated with 3-chloro-N,N-dimethylpropan-1-amine in the presence of a base, such as
sodium amide or sodium hydroxide with a phase transfer catalyst, to yield chlorpromazine.[10]
[11]
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Expanding Horizons: Phenothiazines in Cancer and
Infectious Diseases

Beyond their profound impact on psychiatry, phenothiazines have demonstrated promising
therapeutic potential in other areas, notably oncology and infectious diseases.

Anticancer Activity

Several phenothiazine derivatives exhibit cytotoxic effects against various cancer cell lines.
Their anticancer mechanisms are multifaceted and include:

« Induction of Apoptosis: Triggering programmed cell death in cancer cells.

« Inhibition of Key Signaling Pathways: Phenothiazines can disrupt critical cancer-promoting
signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK1/2 pathways.[4]

o Reversal of Multidrug Resistance: Some phenothiazines can inhibit the function of P-
glycoprotein, an efflux pump that contributes to multidrug resistance in cancer cells.
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Phenothiazine Inhibition of the PI3K/Akt/mTOR Pathway.
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Quantitative Anticancer Activity Data (IC50, pM)

The following table presents the half-maximal inhibitory concentration (IC50) values in uM for
selected phenothiazines against various cancer cell lines. A lower IC50 value indicates greater

potency.
Compound A375 (Melanoma) MCF-7 (Breast) HCT116 (Colon)
Chlorpromazine 15.8 18.2 12.5
Fluphenazine 8.9 10.5 7.8
Thioridazine 12.3 14.7 9.6
Trifluoperazine 7.5 9.1 6.2

Note: IC50 values are compiled from various sources and can vary depending on the specific
experimental conditions.

Antimicrobial Activity

Certain phenothiazines have also demonstrated activity against a range of microbial
pathogens, including bacteria and fungi. Their mechanism of action in this context is thought to
involve the disruption of microbial cell membranes and the inhibition of essential enzymes.
Thioridazine, for instance, has been shown to be effective against multidrug-resistant strains of
Mycobacterium tuberculosis and Staphylococcus aureus.[2]

Experimental Protocols

The discovery and development of phenothiazine compounds have been underpinned by a
variety of experimental techniques. The following are detailed methodologies for key assays.

Radioligand Binding Assay for Dopamine D2 Receptor
Affinity

This assay is used to determine the binding affinity (Ki) of a test compound for the dopamine
D2 receptor.
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o Objective: To quantify the ability of a phenothiazine derivative to displace a radiolabeled
ligand from the D2 receptor.

o Materials:

o Receptor Source: Membranes from cells (e.g., CHO or HEK293) stably expressing the
human dopamine D2 receptor, or rat striatal tissue homogenates.

o Radioligand: A high-affinity D2 receptor antagonist, such as [3H]spiperone.
o Test Compound: Phenothiazine derivative at various concentrations.

o Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist
(e.g., 10 uM haloperidol).

o Assay Buffer: e.g., 50 mM Tris-HCI, 120 mM NaCl, 5 mM MgCI2, pH 7.4.
o Filtration Apparatus: Cell harvester and glass fiber filters.
o Scintillation Counter.

e Procedure:

o Membrane Preparation: Homogenize the receptor source in ice-cold buffer and centrifuge
to pellet the membranes. Resuspend the pellet in fresh assay buffer.

o Assay Setup: In a 96-well plate, set up triplicate wells for:
» Total Binding: Receptor membranes + radioligand.
» Non-specific Binding: Receptor membranes + radioligand + non-specific binding control.

» Competitive Binding: Receptor membranes + radioligand + varying concentrations of
the test compound.

o Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a set
time (e.g., 60 minutes) to allow binding to reach equilibrium.
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o Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell
harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

o Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure
radioactivity using a scintillation counter.

o Data Analysis: Calculate the specific binding by subtracting non-specific binding from total
binding. Determine the IC50 value (concentration of test compound that inhibits 50% of
specific binding) from a competitive binding curve. Calculate the Ki value using the Cheng-
Prusoff equation: Ki = IC50 / (1 + [L])/Kd), where [L] is the concentration of the radioligand
and Kd is its dissociation constant.

cAMP Inhibition Functional Assay

This cell-based assay measures the functional antagonism of a compound at the D2 receptor.

¢ Objective: To determine the potency (IC50) of a phenothiazine derivative in blocking agonist-
induced inhibition of cCAMP production.

o Materials:

o Cells: Acell line (e.g., CHO or HEK293) stably expressing the human dopamine D2
receptor.

o D2 Receptor Agonist: Dopamine or a selective D2 agonist (e.g., quinpirole).
o Adenylyl Cyclase Activator: Forskolin.
o Test Compound: Phenothiazine derivative at various concentrations.
o CAMP Detection Kit: e.g., HTRF, ELISA, or luminescence-based.
e Procedure:
o Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

o Assay:
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» Pre-incubate the cells with various concentrations of the test compound (antagonist).

» Stimulate the cells with a fixed concentration of the D2 receptor agonist in the presence
of forskolin (to elevate basal cCAMP levels).

» [Include control wells (vehicle, agonist alone, antagonist alone).

o Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP
concentration using the chosen detection kit according to the manufacturer's instructions.

o Data Analysis: Plot the percentage of inhibition of the agonist response against the
logarithm of the test compound concentration. Determine the IC50 value from the dose-
response curve.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a
measure of cell viability and proliferation.

» Objective: To determine the cytotoxic effect (IC50) of a phenothiazine derivative on cancer
cells.

o Materials:

o Cancer cell line of interest.

[e]

Complete cell culture medium.

o

Test Compound: Phenothiazine derivative at various concentrations.

[¢]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

[¢]

Solubilization solution (e.g., DMSO or acidified isopropanol).

[e]

96-well plates.

(¢]

Microplate reader.

e Procedure:
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o Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and
incubate for 24 hours.

o Treatment: Treat the cells with various concentrations of the phenothiazine derivative and
incubate for a specified period (e.g., 48 or 72 hours).

o MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the
formation of formazan crystals by viable cells.

o Solubilization: Remove the medium and add the solubilization solution to dissolve the
formazan crystals.

o Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570
nm) using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Plot the percentage of viability against the logarithm of the test compound concentration to
determine the IC50 value.

Experimental Workflow for Drug Discovery

The discovery and development of new phenothiazine derivatives, or other antipsychotic drugs,
typically follow a structured workflow.
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General Experimental Workflow for Antipsychotic Drug Discovery.
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Conclusion and Future Perspectives

The discovery and development of phenothiazine compounds represent a landmark
achievement in medicinal chemistry and therapeutics. From their serendipitous discovery to
their establishment as the first effective treatment for psychosis, phenothiazines have had an
immeasurable impact on medicine and society. Their complex polypharmacology continues to
be a source of new therapeutic opportunities, with ongoing research exploring their potential as
anticancer and antimicrobial agents. The rich history of phenothiazines serves as a powerful
reminder of the often-unpredictable path of scientific discovery and the enduring importance of
keen clinical observation coupled with rigorous chemical and biological investigation. As our
understanding of the molecular basis of disease deepens, the versatile phenothiazine scaffold
may Yyet yield new therapeutic agents for a host of challenging medical conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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medicinal chemistry]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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